molecular formula C8H11NO B2419749 (3-Amino-4-methylphenyl)methanol CAS No. 81863-45-8

(3-Amino-4-methylphenyl)methanol

Cat. No.: B2419749
CAS No.: 81863-45-8
M. Wt: 137.182
InChI Key: BCQKYGYTOHXGLL-UHFFFAOYSA-N
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Description

(3-Amino-4-methylphenyl)methanol is an organic compound with the molecular formula C8H11NO It consists of a benzene ring substituted with an amino group at the 3-position, a methyl group at the 4-position, and a hydroxymethyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Amino-4-methylphenyl)methanol can be achieved through several methods. One common approach involves the reduction of (3-Nitro-4-methylphenyl)methanol using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst. Another method involves the direct amination of 4-methylbenzyl alcohol using ammonia or an amine source under appropriate conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The choice of reducing agents and catalysts is crucial to minimize by-products and achieve efficient conversion.

Chemical Reactions Analysis

Types of Reactions: (3-Amino-4-methylphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The amino group can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed:

    Oxidation: (3-Amino-4-methylbenzaldehyde) or (3-Amino-4-methylbenzoic acid).

    Reduction: (3-Amino-4-methylphenyl)methane.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(3-Amino-4-methylphenyl)methanol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3-Amino-4-methylphenyl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The hydroxymethyl group can undergo metabolic transformations, leading to the formation of active metabolites. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

    4-Amino-3-methylphenol: Similar structure but with a hydroxyl group instead of a hydroxymethyl group.

    3-Amino-4-methylbenzoic acid: Similar structure but with a carboxyl group instead of a hydroxymethyl group.

    3-Amino-4-methylbenzaldehyde: Similar structure but with an aldehyde group instead of a hydroxymethyl group.

Uniqueness: (3-Amino-4-methylphenyl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group on the benzene ring

Properties

IUPAC Name

(3-amino-4-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6-2-3-7(5-10)4-8(6)9/h2-4,10H,5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCQKYGYTOHXGLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81863-45-8
Record name 3-Amino-4-methylbenzyl Alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Methyl 3-amino-4-methylbenzoate (16.52 g, 0.1 mol) was dissolved in diglyme (150 ml), lithium borohydride (2.18 g, 0.1 mol) added, and the solution stirred at room temperature overnight. A further portion of lithium borohydride (2.18 g, 0.1 mol) was added, and the mixture heated at reflux for 20 minutes. The reaction was quenched with water, the solvent evaporated, the residue dissolved in water, the solution adjusted to pH 5 with hydrochloric acid, and the product extracted into dichloromethane. Drying, evaporation and trituration with ether gave 3-amino-4-methylbenzyl alcohol (7.3 g, 54%), m.p. 105°-107°.
Quantity
16.52 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
2.18 g
Type
reactant
Reaction Step Two
Quantity
2.18 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

4-Methyl-3-nitro benzylalcohol (9.7 g, 58 mmol) in ethanol (200 mL) was reduced under 4 atmospheres of hydrogen gas for 4 hours in the presence of 10% Pd/C (0.5 g) to yield after a standard workup 7.54 g (93%) of the title compound.
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step One
Yield
93%

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